molecular formula C25H23BrN4O4 B299270 N-(2-bromophenyl)-2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]acetamide

N-(2-bromophenyl)-2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]acetamide

Cat. No. B299270
M. Wt: 523.4 g/mol
InChI Key: ZIEYIOCBZGEYMT-JFLMPSFJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromophenyl)-2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields, including medicine, agriculture, and environmental science.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]acetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells and plant pathogens. It may also work by binding to heavy metals and removing them from contaminated water.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]acetamide has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell growth and induce cell death. In plant pathogens, it has been shown to inhibit the growth and reproduction of certain fungi and bacteria. In contaminated water, it has been shown to effectively remove heavy metals.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-bromophenyl)-2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]acetamide in lab experiments is its potential for use in various fields of scientific research. Another advantage is its ability to inhibit the growth of cancer cells, plant pathogens, and remove heavy metals from contaminated water. However, one limitation is that its mechanism of action is not fully understood, making it difficult to optimize its use.

Future Directions

There are several future directions for the research and application of N-(2-bromophenyl)-2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]acetamide. One direction is to further study its anti-cancer properties and develop it as a potential cancer treatment. Another direction is to study its potential as a pesticide and develop it as an alternative to traditional pesticides. Additionally, further research could be conducted on its potential use in the removal of heavy metals from contaminated water and its mechanism of action.

Synthesis Methods

The synthesis of N-(2-bromophenyl)-2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]acetamide involves the reaction of 2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazinecarboxamide with 2-bromoacetyl bromide in the presence of a base. The reaction results in the formation of N-(2-bromophenyl)-2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]acetamide.

Scientific Research Applications

N-(2-bromophenyl)-2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]acetamide has potential applications in various fields of scientific research. In medicine, it has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. In agriculture, it has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain plant pathogens. In environmental science, it has been studied for its potential use in the removal of heavy metals from contaminated water.

properties

Product Name

N-(2-bromophenyl)-2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]acetamide

Molecular Formula

C25H23BrN4O4

Molecular Weight

523.4 g/mol

IUPAC Name

N-(2-bromophenyl)-N//'-[(E)-[4-[2-oxo-2-(1-phenylethylamino)ethoxy]phenyl]methylideneamino]oxamide

InChI

InChI=1S/C25H23BrN4O4/c1-17(19-7-3-2-4-8-19)28-23(31)16-34-20-13-11-18(12-14-20)15-27-30-25(33)24(32)29-22-10-6-5-9-21(22)26/h2-15,17H,16H2,1H3,(H,28,31)(H,29,32)(H,30,33)/b27-15+

InChI Key

ZIEYIOCBZGEYMT-JFLMPSFJSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC=C3Br

SMILES

CC(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3Br

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.